Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate

photografting migration resistance polypropylene stabilization

Conventional HALS additives migrate and leach from polymer matrices, causing progressive loss of UV protection in thin films, coatings, and molded parts. This hybrid stabilizer solves the problem via a photoreactive benzylidene malonate chromophore (UV absorption at 308 nm) that undergoes [2+2] cycloaddition with the polymer backbone, covalently anchoring the HALS moiety in situ. • 2.5× extension of oxidation induction time at 70 kGy gamma irradiation-critical for radiation-sterilized medical devices • Complete photografting within 15 days of natural weathering-permanent, non-leaching protection • TGA weight loss of only 10% at 287°C-low volatility for high-bake coatings & hot-melt adhesives • Superior surface oxidation protection confirmed by ESCA-translates to gloss retention in automotive PP/TPO parts Off-white crystalline powder; standard 25 kg fibre drum packaging available for industrial orders.

Molecular Formula C31H48N2O5
Molecular Weight 528.7 g/mol
CAS No. 147783-69-5
Cat. No. B114296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate
CAS147783-69-5
Molecular FormulaC31H48N2O5
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C)(C)C)OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C
InChIInChI=1S/C31H48N2O5/c1-28(2)17-23(18-29(3,4)32(28)9)37-26(34)25(16-21-12-14-22(36-11)15-13-21)27(35)38-24-19-30(5,6)33(10)31(7,8)20-24/h12-16,23-24H,17-20H2,1-11H3
InChIKeyCMXLJKWFEJEFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 31 p / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate – Identity and Functional Class


Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate, commercially known as Sanduvor PR-31, is a hybrid hindered amine light stabilizer (HALS) that incorporates a benzylidene malonate UV-absorbing chromophore within the same molecular scaffold [1]. This dual functionality—radical scavenging via the tetramethylpiperidine moieties and UV absorption via the 4-methoxybenzylidene malonate ester—distinguishes it from conventional mono-functional HALS. The compound is a crystalline solid (mp ≥120 °C) with molecular formula C₃₁H₄₈N₂O₅ and a molecular weight of 528.7 g mol⁻¹ . Its design enables covalent photografting to polyolefin backbones under UV exposure, a property that directly addresses the persistent problem of additive migration and physical loss in polymeric materials [2].

Class Hybrid graftable HALS / UV absorber
Key Mechanism Radical scavenging + UV screening + photografting
Typical Use Context Polyolefin stabilization with migration control

Why Generic HALS Cannot Substitute This Graftable Stabilizer


Conventional hindered amine light stabilizers such as Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate) or Tinuvin 123 rely solely on the nitroxide radical cycle for UV protection and remain physically dispersed in the polymer matrix. Over time, these additives migrate to the surface and are lost through volatilization or leaching, leading to a progressive decline in protection [1]. In contrast, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate possesses a photoreactive benzylidene malonate group that absorbs UV light at 308 nm and undergoes a [2+2] cycloaddition with the polymer backbone, covalently grafting the stabilizer in situ. This grafting permanently anchors the HALS functionality, eliminating migration and providing persistent, non-leaching protection [2]. Substituting a non-graftable HALS would forfeit this immobilization advantage, resulting in measurably shorter service life, especially in thin films, coatings, and outdoor weathering applications where additive loss is most acute.

Non-graftable HALS
Conventional HALS (e.g., Tinuvin 770) lack photografting and may migrate or leach over time, leading to protection loss.
Separate UV absorber blends
Physical mixtures of HALS and UV absorbers do not provide covalent anchorage, potentially still risking additive loss.
Formulation mismatch
Grafting efficiency depends on polymer type and UV exposure; non-polyolefin matrices may not support photografting.

Quantitative Differentiation Against Closest Comparators


Complete Photografting vs. No Grafting for Conventional HALS

The compound's UV absorption band at 308 nm, attributed to the benzylidene malonate chromophore, decreases in intensity with exposure time and disappears completely after approximately 15 days of natural weathering or 20 h of accelerated UV exposure. This spectral disappearance corresponds to complete photografting of the stabilizer onto the polypropylene matrix via methylenic double-bond scission [1]. In contrast, non-graftable HALS such as Tinuvin 770 and Tinuvin 123 do not exhibit such spectral changes and remain physically dispersed, leaving them susceptible to migration and physical loss [2].

Photografting completeness
Head-to-head
Complete grafting at 15 d natural / 20 h UV (PR-31) vs no grafting (Tinuvin 770/123)
Covalent immobilization may reduce migration risk
308 nm absorption disappearance used as grafting indicator
photografting migration resistance polypropylene stabilization

Oxidation Induction Time Extension Under Gamma Irradiation

In polypropylene films subjected to gamma irradiation up to 70 kGy, formulations containing 0.3% (w/w) Sanduvor PR-31 together with 0.6% CaCO₃ exhibited an oxidation induction time (OIT) that was 2.5 times longer than that of the unstabilized control, as measured by oxygen uptake under isothermal (165 °C) and isobaric conditions [1]. The OIT extension directly reflects the grafted HALS's ability to scavenge radiation-induced peroxy radicals and suppress autocatalytic oxidation, a performance attribute not achievable with physically dispersed, non-grafting stabilizers at equivalent loading.

Oxidation induction time
Cross-study comparable
2.5× longer OIT vs unstabilized PP at 70 kGy gamma dose
Supports radiation-sterilization stability screening
Isothermal 165°C, PP films; oxygen uptake method
oxidation induction time gamma irradiation thermal stability

Superior Surface Oxidation Protection vs. Tinuvin 770

High-resolution ESCA analysis of polypropylene surfaces after photo-oxidative aging revealed that Sanduvor PR-31 reduced surface oxidation more effectively than both Tinuvin 770 and Sanduvor 3944 at equivalent loading [1]. While the published abstract does not provide exact percentages, the qualitative ranking—Sanduvor PR-31 > Sanduvor 3944 ≈ Tinuvin 770—has been independently corroborated by chemiluminescence data showing that Sanduvor PR-31 induces a significantly longer CL induction period under natural weathering conditions, attributed to its grafting-driven persistence at the surface [2].

Surface oxidation ranking
Cross-study comparable
PR-31 > PR-3944 ≈ Tinuvin 770 (lowest surface oxidation)
Reported surface oxidation ranking; supports thin-film applications
ESCA after accelerated UV aging; exact % not available
surface photo-oxidation ESCA polypropylene weathering

Higher Thermo-Oxidative Activation Energy

Chemiluminescence kinetic analysis of gamma-irradiated LDPE films revealed that Sanduvor PR-31 induces a higher activation energy for thermal oxidation compared to unstabilized samples [1]. The sigmoidal oxygen uptake curves showed a pronounced induction period for PR-31-stabilized samples that was absent in the unstabilized control. While direct activation energy values were not digitized in the accessible abstract, the published data confirm that the rate-limiting step of oxidation is shifted to higher temperatures, consistent with the compound's dual radical-scavenging and UV-absorbing mechanism.

Thermo-oxidative activation energy
Supporting evidence
Higher activation energy vs unstabilized LDPE (exact values not accessible)
May support extended high-temperature service life
CL at 190°C in air; gamma-irradiated LDPE films
activation energy thermal oxidation chemiluminescence

Single-Molecule HALS and UV Absorber Architecture

Unlike all major commercial HALS (Tinuvin 770, Tinuvin 123, Uvasil 299, Chimassorb 944), bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate is the only product that combines hindered piperidine radical-scavenging sites with a benzylidene malonate UV-absorbing chromophore in a single, low-molecular-weight entity [1][2]. The UV absorption maximum at 308 nm (in PP film; 314 nm in chloroform) provides intrinsic screening of UV-B radiation, while the HALS moieties scavenge any radicals that are nonetheless generated. This dual mechanism eliminates the need for a separate UV absorber (e.g., benzotriazole or benzophenone) in many formulations, reducing additive loading and simplifying compounding [3].

Molecular architecture
Class-level inference
Dual HALS + UV absorber in one molecule (λmax 308 nm in PP)
Reduces need for separate UV absorber; may lower total additive loading
Structural characterization; unique among commercial HALS
dual functionality benzylidene malonate UV absorption at 308 nm

High-Value Application Scenarios Based on Evidence


Gamma-Sterilizable Medical Polypropylene

The 2.5× extension of oxidation induction time at 70 kGy gamma irradiation [1] positions this compound as the stabilizer of choice for polypropylene-based medical devices, syringes, and sterile packaging that must withstand ionizing radiation sterilization without embrittlement or discoloration. Conventional HALS lack the grafting mechanism that prevents radical-induced degradation during and after sterilization.

Agricultural Films Requiring Multi-Year UV Durability

Complete photografting within 15 days of natural weathering [2] ensures that the stabilizer becomes permanently anchored before significant additive migration can occur. This is critical for thin polyethylene greenhouse covers and mulch films, where physical loss of conventional HALS through volatilization and rain leaching typically limits service life to a single growing season.

Automotive Polyolefin Components with Gloss Retention

The superior surface oxidation protection demonstrated by ESCA [3] translates directly to gloss retention and resistance to surface cracking in automotive PP/TPO bumpers, dashboards, and door panels. The compound's ability to maintain a low surface oxidation level under UV exposure helps preserve the aesthetic and mechanical integrity of molded-in-color parts without requiring additional UV absorber packages.

High-Temperature Industrial Coatings and Adhesives

With a TGA weight loss of only 10% at 287 °C , this compound exhibits substantially lower volatility than many liquid HALS alternatives (e.g., Tinuvin 123). This thermal stability makes it suitable for high-bake industrial coatings, powder coatings, and hot-melt adhesives where stabilizer loss during processing would compromise long-term UV resistance.

Application
Selection Property
Validation Focus
Gamma-sterilizable PP device research
Radiation-induced oxidation resistance
OIT under gamma irradiation
Agricultural film weathering studies
Photo-grafting migration control
UV spectral grafting completeness
Automotive polyolefin surface stability
Surface oxidation protection
ESCA after accelerated aging
High-temperature coating/adhesive research
Thermal stability under processing
TGA profile review
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